molecular formula C29H22Cl2N2O5 B12036426 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12036426
M. Wt: 549.4 g/mol
InChI Key: PHTPISLFSYSUML-VTNSRFBWSA-N
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Description

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinylidene moiety, and a dichlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the biphenyl-4-yloxyacetyl hydrazine: This step involves the reaction of biphenyl-4-yloxyacetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The resulting hydrazine derivative is then condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazinylidene intermediate.

    Esterification: Finally, the intermediate is esterified with 2,4-dichlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazinylidene moieties.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: The biphenyl and dichlorobenzoate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Bioconjugation: It can be used to label biomolecules for imaging or therapeutic purposes.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C29H22Cl2N2O5

Molecular Weight

549.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H22Cl2N2O5/c1-36-27-15-19(7-14-26(27)38-29(35)24-13-10-22(30)16-25(24)31)17-32-33-28(34)18-37-23-11-8-21(9-12-23)20-5-3-2-4-6-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+

InChI Key

PHTPISLFSYSUML-VTNSRFBWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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